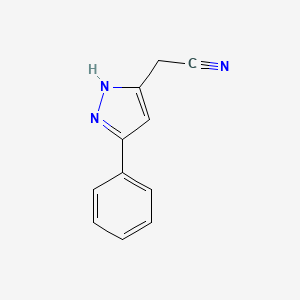

2-(5-苯基-1H-吡唑-3-基)乙腈

描述

“2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile” is a compound that belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of “2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile” has been analyzed using various techniques. Pyrazole-bearing compounds are known for their diverse pharmacological effects . The structure of these compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

The chemical reactions involving “2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile” have been studied. A new series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized by a cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile” include a molecular weight of 197.24 . It is a liquid at room temperature .

科学研究应用

杂环化合物的合成

研究表明,吡唑衍生物(如 2-(5-苯基-1H-吡唑-3-基)乙腈)在多种杂环化合物的合成中用作有价值的结构单元。这些化合物包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯、螺吡喃等,证明了它们在创造具有材料科学和药物潜力的多种化学实体中的用途 (Gomaa 和 Ali,2020)。

细胞色素 P450 同工酶的抑制

吡唑衍生物对细胞色素 P450 (CYP) 酶的调节在药物开发中至关重要,因为它对药物-药物相互作用和代谢有影响。已经研究了基于吡唑的化合物对不同 CYP 同工酶的选择性,这对于预测新药的代谢途径和潜在相互作用至关重要 (Khojasteh 等人,2011)。

吡唑杂环的合成

吡唑杂环由于其广泛的生物活性而在药物化学中至关重要。已经开发了它们的合成方法,包括缩合和环化,展示了吡唑衍生物在生成生物活性分子的多功能性。这些合成策略对于设计和开发新的治疗剂具有重要意义 (Dar 和 Shamsuzzaman,2015)。

抗真菌活性

已经对吡唑衍生物进行了针对各种真菌的测试,显示出显着的抗真菌活性。这些化合物的结构分析和药效团预测提供了它们作为抗真菌剂的潜力的见解,突出了吡唑骨架在开发新的抗真菌疗法中的重要性 (Kaddouri 等人,2022)。

六取代吡唑啉的合成和潜在应用

源自吡唑前体的六取代吡唑啉具有独特的结构特征,使其成为各种应用的候选者。它们的合成为创造具有在材料科学中潜在用途和作为有机合成试剂的新型化合物开辟了途径。对这些化合物的探索例证了利用吡唑衍生物进行科学进步的持续创新 (Baumstark 等人,2013)。

作用机制

Target of Action

A structurally similar compound, [4- ( {4- [ (5-cyclopropyl-1h-pyrazol-3-yl)amino]-6- (methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile, has been found to interact with theCalcium/calmodulin-dependent protein kinase type II subunit beta in humans .

Mode of Action

For instance, the structurally similar compound mentioned above interacts with its target protein, potentially altering its activity .

Biochemical Pathways

Given its potential interaction with a calcium/calmodulin-dependent protein kinase, it may influence calcium signaling pathways, which play crucial roles in various cellular processes .

属性

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOISDZHTKJQPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

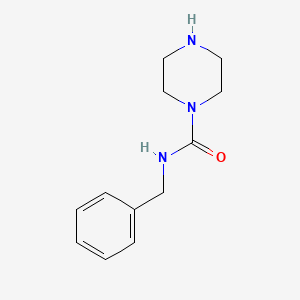

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)

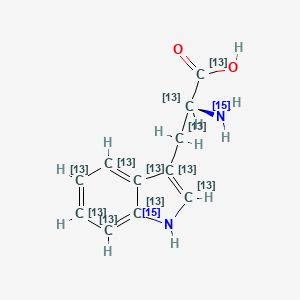

![1,4-Dibromobenzene-[13C6]](/img/structure/B3324966.png)